molecular formula C26H31Cl2N3O4 B12018426 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 767339-45-7

4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Katalognummer: B12018426
CAS-Nummer: 767339-45-7
Molekulargewicht: 520.4 g/mol
InChI-Schlüssel: MBMMLXKMEPHIAD-OCSSWDANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C26H31Cl2N3O4. It is known for its unique chemical structure, which includes a decanoylamino group, a carbohydrazonoyl group, and a dichlorobenzoate moiety.

Vorbereitungsmethoden

The synthesis of 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps. The general synthetic route includes the following steps:

Analyse Chemischer Reaktionen

4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

767339-45-7

Molekularformel

C26H31Cl2N3O4

Molekulargewicht

520.4 g/mol

IUPAC-Name

[4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C26H31Cl2N3O4/c1-2-3-4-5-6-7-8-9-24(32)29-18-25(33)31-30-17-19-10-13-21(14-11-19)35-26(34)22-15-12-20(27)16-23(22)28/h10-17H,2-9,18H2,1H3,(H,29,32)(H,31,33)/b30-17+

InChI-Schlüssel

MBMMLXKMEPHIAD-OCSSWDANSA-N

Isomerische SMILES

CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Kanonische SMILES

CCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.